molecular formula C12H15N5S B6448392 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole CAS No. 2549008-95-7

3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole

Cat. No.: B6448392
CAS No.: 2549008-95-7
M. Wt: 261.35 g/mol
InChI Key: UPRFYFGICJEZIQ-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring, an imidazole moiety, and an azetidine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate electrophiles. The azetidine ring can be introduced via nucleophilic substitution reactions, while the imidazole moiety is often incorporated through condensation reactions with imidazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole moiety can be reduced under specific conditions to yield imidazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, while the thiadiazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is unique due to its combination of a thiadiazole ring, an imidazole moiety, and an azetidine ring. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclopropyl-5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-2-10(1)11-14-12(18-15-11)17-6-9(7-17)5-16-4-3-13-8-16/h3-4,8-10H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRFYFGICJEZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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